4-Bromophenyldichlorophosphine
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Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Scientific Research Applications
1. Estrogenic Compounds Identification
4-Bromophenyldichlorophosphine, as part of brominated flame-retardants (BFRs), has been studied for its role in the combustion of electronic waste, specifically computer-printed circuit boards. Researchers found that the combustion process releases various compounds, including 4'-bromo-[1,1'-biphenyl]-4-ol, which demonstrates estrogenic activity both in vitro and in vivo (Owens et al., 2007).
2. Polymerization and Nanoparticle Creation
The compound has been utilized in the polymerization process to create nanoparticles. Studies on bromo4-(2,2-dimethyl-1,3-dioxolan-4-yl)-phenylpalladium have led to the development of heterodisubstituted polyfluorenes, crucial for achieving bright and enduring fluorescence in nanoparticles (Fischer, Baier, & Mecking, 2013).
3. Synthesis and Bioactivity of Derivatives
Research has been conducted on synthesizing derivatives of 4-bromophenyldichlorophosphine, leading to compounds with significant antibacterial, fungal, and insecticidal activity. This includes the synthesis of 6-bromo-2-(substituted)-3-(1-phenyl-ethyl)-3,4-dihydro-1H-isophosphinoline 2-chalcogenides (Srinivasulu et al., 2008).
4. Application in Undergraduate Laboratory Education
4-Bromophenyldichlorophosphine has been utilized in educational settings, particularly in a laboratory experiment for undergraduate students. This experiment focuses on the Suzuki–Miyaura cross-coupling reaction, which is a key topic in organic, inorganic, and organometallic chemistry (Lee, Schmink, & Berritt, 2020).
5. Radiation Protection in Bioactive Compounds
Studies have also explored the radiation protection features of compounds containing 4-bromophenyldichlorophosphine. This research is significant in the field of medical oncology and nuclear medicine, particularly in understanding the protective capabilities against photons and charged particles (Yılmaz, Kavaz, & Gul, 2020).
6. Development of Cross-Linked Polymers
In the field of organic chemistry, 4-bromophenyldichlorophosphine has been used in the radical copolymerization process to create cross-linked and non-cross-linked polystyrene supported triphenylphosphine. This synthesis has practical applications in various chemical reactions (Choi, He, & Toy, 2003).
7. Synthesis of Palladium Complexes
Research has demonstrated the efficient synthesis of phosphine stabilized bromo(4-trifluoromethylphenyl)palladium(II) complexes using 4-bromotrifluoromethyl benzene, illustrating its utility in the development of new compounds (Czauderna, Wurziger, Sun, & Thiel, 2008).
8. Fumigation Alternatives in Pest Control
In the context of pest control, 4-bromophenyldichlorophosphine-related compounds, such as phosphine, have been investigated as alternatives to methyl bromide treatments. This research is significant for improving safety and effectiveness in pest control methods (Fields & White, 2002).
properties
IUPAC Name |
(4-bromophenyl)-dichlorophosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2P/c7-5-1-3-6(4-2-5)10(8)9/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKNIKNNOIMRIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P(Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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